molecular formula C5H8ClNO B11923765 Azetidine, 1-acetyl-3-chloro- CAS No. 179894-10-1

Azetidine, 1-acetyl-3-chloro-

Cat. No.: B11923765
CAS No.: 179894-10-1
M. Wt: 133.57 g/mol
InChI Key: GHIRQJGODJTKEM-UHFFFAOYSA-N
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Description

1-(3-chloroazetidin-1-yl)ethanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro group attached to the azetidine ring and an ethanone group. Azetidines are known for their unique reactivity due to the ring strain associated with the four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-chloroazetidin-1-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3-chloroazetidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 1-(3-chloroazetidin-1-yl)ethanone may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient heat transfer and minimizes the risk of side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloroazetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted azetidines with various functional groups.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-(3-chloroazetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chloroazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The ethanone group can undergo various transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

1-(3-chloroazetidin-1-yl)ethanone can be compared with other azetidine derivatives:

    1-(3-bromoazetidin-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group. It may exhibit different reactivity and biological activities.

    1-(3-iodoazetidin-1-yl)ethanone: Contains an iodo group, which can lead to different chemical and biological properties.

    1-(3-fluoroazetidin-1-yl)ethanone: The presence of a fluoro group can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of 1-(3-chloroazetidin-1-yl)ethanone lies in its specific reactivity due to the chloro group and the ring strain associated with the azetidine ring. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

179894-10-1

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

1-(3-chloroazetidin-1-yl)ethanone

InChI

InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3

InChI Key

GHIRQJGODJTKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)Cl

Origin of Product

United States

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